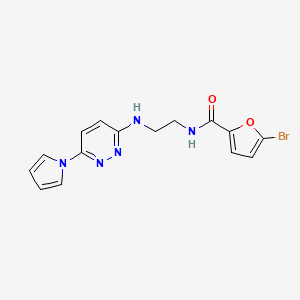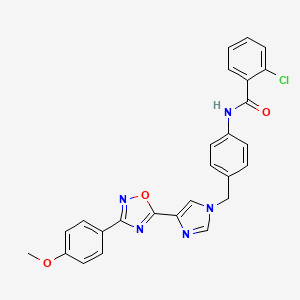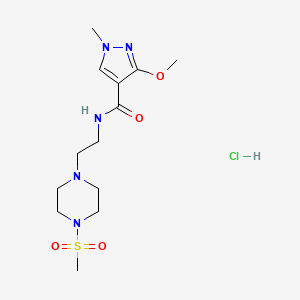![molecular formula C14H15N3O3 B2995214 2,6-dimethyl-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline CAS No. 1164541-26-7](/img/structure/B2995214.png)
2,6-dimethyl-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2,6-dimethyl-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline” is a complex organic molecule. It contains an aniline group (a benzene ring with an attached amino group), which is substituted with two methyl groups at the 2 and 6 positions. It also contains an oxazole ring (a five-membered ring containing one oxygen atom, one nitrogen atom, and three carbon atoms), which is substituted with a methyl group and a nitro group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and substituents. The presence of the nitro group on the oxazole ring could potentially introduce some interesting electronic effects .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general predictions can be made based on the groups present in this compound. For example, the presence of the nitro group might make the compound somewhat polar, and the presence of aromatic rings might contribute to its stability .Scientific Research Applications
Agricultural Chemicals Synthesis
This compound serves as an intermediate in the synthesis of various agricultural chemicals. It is particularly useful in the production of fungicides like metalaxyl and benalaxyl , which are crucial in protecting crops against a wide range of fungal diseases . These fungicides are applied to a variety of crops, including vegetables, fruits, and ornamentals, to ensure healthy growth and yield.
Pharmaceutical Industry
In the pharmaceutical sector, this compound is utilized as an intermediate in the synthesis of local anesthetics such as lidocaine and bupivacaine . These anesthetics are widely used in surgical procedures to numb a specific area of the body, providing pain relief during and after surgery.
Veterinary Medicine
“2,6-dimethyl-N-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]aniline” is also an important precursor in the production of veterinary drugs. It is used to create compounds that are effective in treating parasitic infections in animals, contributing to the health and well-being of livestock .
Dye Manufacturing
The compound finds application in the dye industry as a precursor to triarylmethane dyes. These dyes are valued for their bright colors and are used in textiles, inks, and plastics . The ability to produce a wide spectrum of colors makes it a versatile agent in dye synthesis.
Resin and Polymer Production
It acts as a promoter in the curing process of polyester and vinyl ester resins. This is essential in the manufacturing of reinforced plastics and composites used in automotive, marine, and construction industries .
Organic Synthesis Research
In organic chemistry research, this compound is used to study various synthetic pathways, including Hantzsch pyrrole synthesis . It provides insights into the mechanisms of reactions and the development of new synthetic methods .
Material Science
The compound is involved in the synthesis of advanced materials, such as polyethylene naphthalate (PEN), which is used in high-performance plastics with applications ranging from packaging to electronics .
Catalysis
Lastly, it is used in catalytic studies to improve the efficiency of chemical reactions. This has implications for the development of more sustainable and cost-effective industrial processes .
Mechanism of Action
Future Directions
properties
IUPAC Name |
2,6-dimethyl-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-9-5-4-6-10(2)13(9)15-8-7-12-14(17(18)19)11(3)16-20-12/h4-8,15H,1-3H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDMNUZLLAZHRE-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC=CC2=C(C(=NO2)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)N/C=C/C2=C(C(=NO2)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dimethyl-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-fluoro-3-methyl-N-[(1,2,3-thiadiazol-4-yl)methyl]aniline](/img/structure/B2995131.png)


![4-[5-(6-Chloro-2-methyl-4-phenylquinolin-3-yl)-3-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B2995137.png)
![N-(4-chlorophenyl)-2-[2-(4-fluorophenyl)-3-oxo-1,4-diazaspiro[4.5]dec-1-en-4-yl]acetamide](/img/structure/B2995139.png)



![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-3-phenylpropanamide](/img/structure/B2995146.png)
![5,8-dimethoxy-2,3-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B2995149.png)

![2-{[1-(2-hydroxyethyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2995152.png)
![6-[[4-(4-chlorophenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2995153.png)
